molecular formula C12H16N2O B13704878 3-(2-Methyl-benzyl)-piperazin-2-one

3-(2-Methyl-benzyl)-piperazin-2-one

Cat. No.: B13704878
M. Wt: 204.27 g/mol
InChI Key: OAVQARKVLSMGOR-UHFFFAOYSA-N
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Description

3-(2-Methyl-benzyl)-piperazin-2-one is a piperazine-derived compound characterized by a benzyl substituent with a methyl group at the 2-position of the aromatic ring and a ketone group at the 2-position of the piperazine ring. This structure imparts unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug design.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-[(2-methylphenyl)methyl]piperazin-2-one

InChI

InChI=1S/C12H16N2O/c1-9-4-2-3-5-10(9)8-11-12(15)14-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15)

InChI Key

OAVQARKVLSMGOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2C(=O)NCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(2-Methyl-benzyl)-piperazin-2-one typically involves the reaction of 2-methylbenzylamine with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Types of Reactions:

    Oxidation: ®-3-(2-Methyl-benzyl)-piperazin-2-one can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where functional groups on the benzyl ring or piperazine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

®-3-(2-Methyl-benzyl)-piperazin-2-one is widely used in scientific research due to its versatile chemical properties. It is utilized in:

Mechanism of Action

The mechanism of action of ®-3-(2-Methyl-benzyl)-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity and physicochemical properties of piperazin-2-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Key Findings References
3-(2-Methyl-benzyl)-piperazin-2-one 2-Methyl-benzyl at N3 C12H16N2O Core structure with potential for antiviral activity; substituent position affects steric interactions.
1-(3-Methylbenzyl)-piperazin-2-one 3-Methyl-benzyl at N1 C12H16N2O Structural isomer; positional change of methyl group may alter binding affinity compared to 2-methyl analog.
3-(Pyridin-2-yl-benzyl)-piperazin-2-one Pyridin-2-yl-benzyl at N3 C16H16N3O Exhibits Mpro-inhibiting activity (SARS-CoV-2 main protease inhibitor candidate) with docking scores comparable to quercetin .
(3R)-3-(4-Fluoro-2-methylphenyl)-piperazin-2-one 4-Fluoro-2-methylphenyl at N3 (R-configuration) C11H13FN2O Chiral center enhances selectivity; fluorination improves metabolic stability and membrane permeability .
3-(3-Fluorobenzyl)-5-(2-fluorophenyl)-piperazin-2-one Dual fluorinated benzyl and phenyl groups C17H15F2N2O Crude isomer mixture used in N-oxidation steps; fluorination enhances electronic properties for bioactivity .
4-[2-(Methylamino)ethyl]-piperazin-2-one Methylaminoethyl at N4 C7H15N3O Simpler substituent; used in peptidomimetics for opioid receptor studies .

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